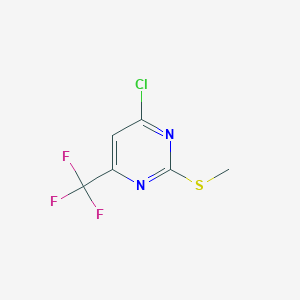
4-氯-2-(甲硫基)-6-(三氟甲基)嘧啶
描述
The compound "4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine" is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds similar to pyridine. Pyrimidine derivatives are known for their importance in medicinal and pharmaceutical applications due to their presence in many biologically active molecules .
Synthesis Analysis
The synthesis of related pyrimidine compounds often involves reactions with various alkylating agents or nucleophiles. For instance, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile was achieved, and further reactions with chloroacetic acid derivatives led to the formation of thieno[2,3-d]pyrimidines . Additionally, the reaction of 3-trifluoromethylsulfonyloxy-1-hexeniminium triflate with nitriles produced 4-(2-diethylaminovinyl)pyrimidines, which could be further modified to obtain monoprotonated or neutral pyrimidines .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied using various spectroscopic techniques and quantum chemical calculations. For example, the structure of 5-chloro-6-(perfluoroalkyl)-5-(p-toluenesulfonyl)pyrimidine-2,4(3H,5H)-diones was confirmed by NMR spectroscopy and X-ray structural analysis . Similarly, the crystal structure of 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester was determined, revealing the presence of weak but significant intermolecular interactions .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, which are essential for their functionalization and application in drug design. For instance, 5-allylpyrimidine-4-ones reacted with arylsulfenyl chlorides to form compounds that could cyclize into different fused pyrimidine systems . The chlorination of 4-(perfluoroalkyl)-5-(p-toluenesulfonyl)uracils led to chlorinated pyrimidine diones, which could react further with nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. The vibrational spectral analysis using FT-IR and FT-Raman spectroscopy, along with quantum chemical calculations, provides insights into the vibrational wave numbers and potential energy distribution of these compounds . The HOMO-LUMO gap, NBO analysis, and molecular electrostatic potential maps are crucial for understanding the electronic properties and reactive sites of the molecules . These properties are significant for predicting the behavior of pyrimidine derivatives in biological systems and their potential as chemotherapeutic agents.
科学研究应用
6-甲硫基-2,4-二硫代-1,2,3,4-四氢嘧啶-5-腈的合成和反应:本研究描述了嘧啶衍生物的合成和反应,导致形成噻吩并[2,3-d]嘧啶和其他化合物,突出了其在化学合成中的用途 (Briel、Franz、& Dobner,2002).
氢键简并三环吡咯嘧啶核苷及其 5'-三磷酸的合成:本文讨论了吡咯并[2,3-d]嘧啶衍生物的合成,展示了嘧啶化合物在核苷和核苷酸合成中的化学多功能性 (Williams、Loakes、& Brown,1998).
通过实验和量子化学方法对一些氯嘧啶衍生物的结构和光谱研究:本研究提供了对氯嘧啶衍生物的结构和光谱特征的见解,对于理解其化学性质很有价值 (Gupta、Sharma、Virdi、& Ram,2006).
通过 C-H 硼化后交叉偶联或其他转化对吡咯并[2,3-d]嘧啶的改性:本研究重点介绍了嘧啶衍生物在开发生物相关化合物(如脱氮嘌呤碱基)方面的潜力,通过化学转化 (Klečka、Slavětínská、& Hocek,2015).
新型嘧啶对大鼠大脑皮层突触体中 ATP 和 ADP 水解的抑制作用:本文报道了三卤甲基取代的嘧啶的生物活性,表明它们在神经学研究中作为抑制剂的潜力 (Cechin 等人,2003).
安全和危害
属性
IUPAC Name |
4-chloro-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2S/c1-13-5-11-3(6(8,9)10)2-4(7)12-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOORQLLDZBAQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289799 | |
| Record name | 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine | |
CAS RN |
16097-63-5 | |
| Record name | 16097-63-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5a,5b,8,8,11a,13b-Hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B96041.png)


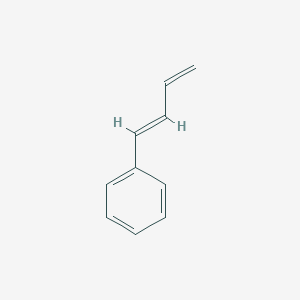
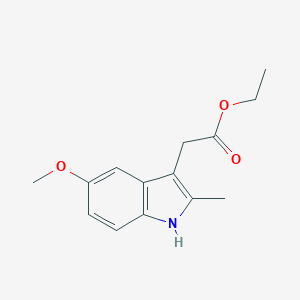



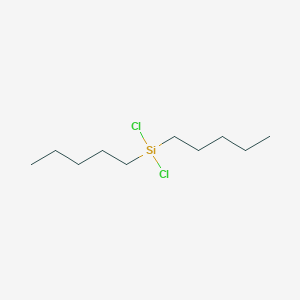
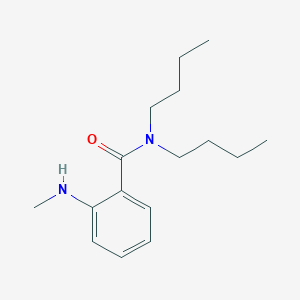

![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)
![Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide](/img/structure/B96064.png)
